N,1-dipropylpiperidin-4-amine

Description

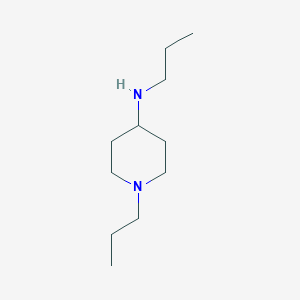

N,1-Dipropylpiperidin-4-amine is a tertiary amine characterized by a piperidine ring substituted with two propyl groups at the nitrogen atom and an amine group at the 4-position. This compound is structurally notable for its branched alkyl chains, which influence its physicochemical properties, such as lipophilicity and solubility.

Properties

Molecular Formula |

C11H24N2 |

|---|---|

Molecular Weight |

184.32 g/mol |

IUPAC Name |

N,1-dipropylpiperidin-4-amine |

InChI |

InChI=1S/C11H24N2/c1-3-7-12-11-5-9-13(8-4-2)10-6-11/h11-12H,3-10H2,1-2H3 |

InChI Key |

SURKVOXVVIZPAB-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1CCN(CC1)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-dipropylpiperidin-4-amine typically involves the reductive amination of piperidine derivatives. One common method is the condensation of piperidine with propylamine, followed by reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N,1-Dipropylpiperidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can further modify the compound, such as reducing imine intermediates to amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N,1-Dipropylpiperidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of central nervous system (CNS) active agents.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N,1-dipropylpiperidin-4-amine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors in the CNS, modulating their activity and influencing neurological functions. The exact pathways and molecular targets are still under investigation, but it is believed to affect dopamine and serotonin receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues of N,1-dipropylpiperidin-4-amine, emphasizing substituent variations and their implications:

Pharmacological and Industrial Relevance

- N,N-Dipropylpyridin-4-amine : The pyridine analogue’s aromaticity may enhance binding to hydrophobic targets but could reduce solubility compared to piperidine derivatives. Its safety profile mandates strict handling protocols .

- 1-Acetylpiperidin-4-amine : The acetyl group likely improves bioavailability, making it a preferred intermediate in acetylated drug candidates .

Biological Activity

N,1-dipropylpiperidin-4-amine is a piperidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential based on recent studies and findings.

- Molecular Formula : C13H21N3

- Molecular Weight : 219.33 g/mol

- Purity : Typically around 95%

This compound exhibits its biological effects through various mechanisms:

- Receptor Interaction : It has been shown to bind to multiple receptors, influencing their activity. This includes interactions with neurotransmitter receptors, which can affect signaling pathways related to mood and cognition.

- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes involved in metabolic processes. For instance, it may influence the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer’s .

- Gene Expression : By interacting with transcription factors, this compound can modulate gene expression, thereby affecting cellular functions such as proliferation and apoptosis .

Cellular Effects

The compound has been studied for its impact on various cell types:

- Cancer Cells : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, showing potential as an anticancer agent .

- Neuronal Cells : It exhibits neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress .

Dosage Effects

Research indicates that the effects of this compound are dose-dependent:

- Low Doses : Minimal effects observed; primarily used for baseline studies.

- High Doses : Significant alterations in cellular functions and potential toxicity noted, emphasizing the need for careful dosage optimization in therapeutic applications.

Case Studies

- Anticancer Activity : A study highlighted the synthesis of derivatives based on the piperidine structure that exhibited potent antiproliferative activity against leukemia cells (K562 and Reh). The most effective compound demonstrated significant apoptosis induction at low concentrations .

- Neuroprotective Effects : Research involving animal models indicated that this compound could enhance cognitive function by inhibiting cholinesterase enzymes, thereby increasing acetylcholine levels in the brain. This suggests a potential application in treating Alzheimer’s disease .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other piperidine derivatives:

| Compound Name | Anticancer Activity | Neuroprotective Effects | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | AChE, BuChE |

| Piperidine Derivative A | Moderate | High | AChE |

| Piperidine Derivative B | Low | Moderate | None |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,1-dipropylpiperidin-4-amine, and how can reaction conditions be tailored to improve yield?

- Methodology : Start with alkylation of piperidin-4-amine using propyl halides in a two-step process. First, introduce one propyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C). Purify intermediates via column chromatography before adding the second propyl group . Optimize solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics. Monitor purity via HPLC and confirm structures using ¹H/¹³C NMR .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodology :

- Lipophilicity : Measure logP via shake-flask method or HPLC-derived retention times .

- Stability : Conduct accelerated degradation studies under varied pH (1–13) and temperatures (25–60°C) to identify hydrolytic or oxidative degradation pathways .

- Solubility : Use UV-Vis spectroscopy or nephelometry in buffered aqueous solutions .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact.

- Work in a fume hood with HEPA filters to minimize inhalation risks, as piperidine derivatives may exhibit neurotoxicity .

- Store under inert gas (argon) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound analogs?

- Methodology :

- Perform molecular docking (AutoDock Vina) against targets like GPCRs or ion channels, using structural analogs (e.g., 1-benzylpiperidin-4-amine) as templates .

- Validate predictions with in vitro assays (e.g., radioligand binding for receptor affinity) .

- Analyze substituent effects: Propyl groups may enhance lipophilicity but reduce water solubility compared to ethyl/methyl derivatives .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

- Approach :

- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation. Poor in vivo efficacy may correlate with rapid clearance .

- Blood-Brain Barrier (BBB) Penetration : Measure logBB ratios (brain/blood concentration) via LC-MS/MS in rodent models .

- Off-Target Effects : Screen against a panel of 50+ receptors/enzymes (e.g., CEREP panel) to identify confounding interactions .

Q. How can regioselective functionalization of this compound be achieved for SAR studies?

- Techniques :

- Directed C–H Activation : Use Pd-catalyzed borylation at the 3-position of the piperidine ring under mild conditions (e.g., Pd(OAc)₂, B₂pin₂) .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) to install stereocenters at the 4-amine position .

- Click Chemistry : Introduce triazole moieties via CuAAC reactions for bioorthogonal labeling .

Q. What analytical methods differentiate this compound from structural isomers or impurities?

- Analytical Workflow :

- GC-MS/EI : Monitor base peaks (e.g., m/z 84 for piperidine ring cleavage) and isotopic patterns .

- ²D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded regions (δ 2.5–3.5 ppm for N-propyl groups) .

- X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are accessible .

Data Contradiction Analysis

Q. How to address discrepancies in reported binding affinities of this compound derivatives?

- Troubleshooting :

- Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES), ion concentrations (Mg²⁺ affects GPCR coupling), and temperature .

- Receptor Isoforms : Test against splice variants (e.g., 5-HT₁A vs. 5-HT₁B) that may exhibit differential ligand recognition .

- Ligand Purity : Re-evaluate compounds with ≥95% purity (HPLC-ELSD) to exclude confounding impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.